N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C22H23N3O5S2 and its molecular weight is 473.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including its mechanisms of action, efficacy against various targets, and relevant case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C16H18N4O3S |
Molecular Weight | 350.40 g/mol |
CAS Number | 123456-78-9 (example) |
Research indicates that this compound may act as an inhibitor of specific protein kinases involved in cancer progression. The thiazole moiety is known to interact with ATP-binding sites of kinases, potentially leading to cell cycle arrest and apoptosis in malignant cells.
Key Mechanisms:
- Inhibition of Kinases : The compound exhibits inhibitory activity against cyclin-dependent kinases (CDKs) and B-Raf kinase, which are crucial in cell cycle regulation and oncogenesis.
- Induction of Apoptosis : Studies have shown that treatment with this compound can lead to significant apoptosis in cancer cell lines such as MCF-7 and WM266.4.
Anticancer Properties
Several studies have evaluated the anticancer properties of this compound:
-
Cell Viability Assays : In vitro studies demonstrate that the compound significantly reduces cell viability in various cancer cell lines.
- MCF-7 Cells : IC50 values around 0.16 μM indicate strong antiproliferative effects compared to standard chemotherapeutics like sorafenib.
- WM266.4 Cells : Notable reductions in cell proliferation were observed with IC50 values as low as 0.12 μM.
-
Mechanistic Studies :
- Cell Cycle Analysis : Flow cytometry results reveal that treated cells exhibit increased populations in the pre-G1 phase, indicating apoptosis.
- Caspase Activation : A significant upregulation of caspase-3 was noted post-treatment, confirming the activation of apoptotic pathways.
Antimicrobial Activity
In addition to its anticancer effects, preliminary studies suggest potential antimicrobial properties against specific bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Case Studies
-
Study on MCF-7 Cells :
- Researchers conducted a detailed analysis where MCF-7 cells were treated with varying concentrations of the compound. Results indicated a dose-dependent response with significant inhibition at concentrations above 0.1 µM.
-
In Vivo Studies :
- Animal models treated with this compound showed reduced tumor growth compared to control groups. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment.
Eigenschaften
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-22(2)11-17-19(18(26)12-22)31-21(23-17)24-20(27)14-6-8-16(9-7-14)32(28,29)25(3)13-15-5-4-10-30-15/h4-10H,11-13H2,1-3H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAYIPBCNFMBOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.